(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride

Description

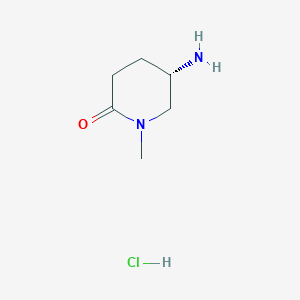

(5S)-5-Amino-1-methyl-piperidin-2-one;hydrochloride is a chiral piperidine derivative characterized by a ketone group at position 2, a methyl group at position 1, and an amino group at position 5 in the (S)-configuration. This compound is a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

IUPAC Name |

(5S)-5-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNGORVKPJBMJ-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](CCC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

Reaction Conditions: The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product formation.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

Scientific Research Applications

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride with structurally related piperidine derivatives:

Key Observations:

- Functional Groups: The target compound shares a ketone and amino group with analogs but lacks ester or heterocyclic substituents (e.g., imidazole in ).

- Stereochemistry: Configurational differences (e.g., 2R vs. 2S in vs. ) significantly impact melting points and solubility.

- Synthesis: Most analogs are synthesized via chiral pool methods or acid-catalyzed reactions, suggesting similar pathways for the target compound.

Pharmacological and Biochemical Comparisons

- Enzymatic Inhibition: (3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol hydrochloride () inhibits metalloprotein aminopeptidases, highlighting the role of amino-ketone motifs in enzyme targeting.

- Antitumor Activity: Piperidine derivatives like ACNU () demonstrate DNA cross-linking and antitumor effects, though the target compound’s activity remains unexplored.

- Solubility and Bioavailability: The hydrochloride salt form improves water solubility, as seen in Migalastat HCl (), a piperidine triol used for lysosomal storage disorders.

Physicochemical Properties

- Melting Points: Dihydrochloride salts (e.g., ) exhibit higher melting points (198–240°C) compared to mono-hydrochlorides, likely due to stronger ionic interactions.

- Hydrogen Bonding: Crystal structures of related compounds () reveal extensive intermolecular hydrogen bonding involving chloride ions and amino groups, stabilizing the solid state.

Biological Activity

(5S)-5-amino-1-methyl-piperidin-2-one;hydrochloride is a synthetic compound characterized by its piperidin-2-one structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a modulator of various biological pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 201.09 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous environments, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may:

- Inhibit Enzymatic Activity : By binding to active sites on enzymes, it can block substrate access, thus inhibiting their activity.

- Modulate Receptor Activity : It may interact with neurotransmitter receptors, influencing various neurological pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of piperidine derivatives has revealed that modifications at specific positions can significantly affect their biological activity. For instance:

- Compounds with hydroxyl substitutions at the 5th position showed improved binding affinities and selectivity towards μ-opioid receptors compared to other derivatives .

| Compound | Binding Affinity (nM) | Selectivity | Notes |

|---|---|---|---|

| Ligand 19 | 4 | 1000-fold | Excellent μ-opioid receptor affinity |

| Ligand 20 | 5 | 1000-fold | Hydroxyl substitution improves potency |

Therapeutic Potential

The compound is under investigation for several therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential benefits in treating conditions such as anxiety and depression.

- Cancer Research : Preliminary studies indicate that it may play a role in inhibiting cancer cell proliferation through specific molecular interactions .

Case Studies

- Opioid Receptor Modulation : A study demonstrated that derivatives of (5S)-5-amino-1-methyl-piperidin-2-one exhibited significant binding affinities to μ-opioid receptors, indicating potential for pain management therapies .

- Enzyme Inhibition : Research highlighted its role as a potential inhibitor of enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.